Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)-
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Overview
Description
Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxy-5-hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- typically involves the reaction of morpholine with 3,4-dimethoxy-5-hydroxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the benzoyl group.
4-(3,4-Dimethoxybenzyl)morpholine: Similar structure but lacks the hydroxyl group.
Uniqueness
Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- is unique due to the presence of both methoxy and hydroxyl groups on the benzoyl ring, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
65133-72-4 |
---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(3-hydroxy-4,5-dimethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO5/c1-17-11-8-9(7-10(15)12(11)18-2)13(16)14-3-5-19-6-4-14/h7-8,15H,3-6H2,1-2H3 |
InChI Key |
CTUBBEQDXZZNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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